1,2-Bis(trimethylsiloxy)ethane

Description

The exact mass of the compound 1,2-Bis(trimethylsiloxy)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Bis(trimethylsiloxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(trimethylsiloxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

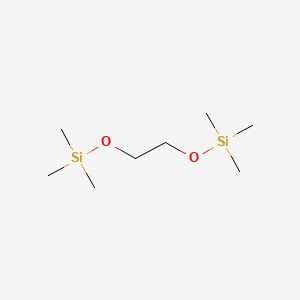

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-trimethylsilyloxyethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWFUSVYECJQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224233 | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7381-30-8 | |

| Record name | 1,2-Bis(trimethylsiloxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7381-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(trimethylsiloxy)ethane

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 1,2-Bis(trimethylsiloxy)ethane, a versatile organosilicon compound. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, is a colorless liquid with a characteristic faint odor. It is a silyl (B83357) ether derivative of ethylene glycol, where both hydroxyl groups are protected by trimethylsilyl (B98337) (TMS) groups. This modification imparts several key properties, including increased volatility, thermal stability, and solubility in nonpolar organic solvents. The compound is, however, sensitive to moisture and can hydrolyze to ethylene glycol and trimethylsilanol.

Table 1: Fundamental Properties of 1,2-Bis(trimethylsiloxy)ethane

| Property | Value | Reference |

| Chemical Formula | C8H22O2Si2 | |

| Molecular Weight | 206.43 g/mol | |

| CAS Number | 7381-30-8 | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 165-166 °C (lit.) | |

| Density | 0.842 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.403 (lit.) | |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water. | |

| SMILES String | C--INVALID-LINK--(C)OCCO--INVALID-LINK--(C)C | |

| InChI Key | JGWFUSVYECJQDT-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of 1,2-Bis(trimethylsiloxy)ethane

The most common method for the synthesis of 1,2-Bis(trimethylsiloxy)ethane is the silylation of ethylene glycol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. The base acts as a scavenger for the hydrochloric acid byproduct.

Materials:

-

Ethylene glycol

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous pyridine (B92270) or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

To a stirred solution of ethylene glycol and a suitable base (e.g., pyridine or triethylamine, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl chloride (2.2 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture will contain a precipitate of the hydrochloride salt of the base. Filter the mixture to remove the salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(trimethylsiloxy)ethane.

Purification

The primary method for purifying 1,2-Bis(trimethylsiloxy)ethane is fractional distillation. Due to its relatively high boiling point, distillation under reduced pressure is recommended to prevent decomposition. The purity of the final product can be assessed by gas chromatography (GC). A purity of 98% or higher is commercially available.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Two singlets are expected. A singlet around 0.1 ppm corresponding to the 18 protons of the two equivalent trimethylsilyl groups (-Si(CH₃)₃). A singlet around 3.6 ppm corresponding to the 4 protons of the ethylene bridge (-OCH₂CH₂O-). |

| ¹³C NMR | Two signals are expected. A signal around 0 ppm for the methyl carbons of the trimethylsilyl groups. A signal around 64 ppm for the methylene (B1212753) carbons of the ethylene bridge. |

| FTIR (Infrared) | Characteristic peaks for Si-O-C stretching (around 1080-1100 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and Si-C stretching (around 840 and 1250 cm⁻¹). The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the complete silylation of the diol. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 206 may be observed. A prominent fragment ion at m/z 73, corresponding to the trimethylsilyl cation ([(CH₃)₃Si]⁺), is expected. Other fragments may arise from the cleavage of the Si-O and C-C bonds. |

Applications in Research and Drug Development

1,2-Bis(trimethylsiloxy)ethane serves as a valuable reagent in organic synthesis, primarily as a protecting group for diols and as a precursor for other functional groups.

Protecting Group Chemistry

The trimethylsilyl groups in 1,2-Bis(trimethylsiloxy)ethane can be readily cleaved under acidic or fluoride-mediated conditions, making it an effective protecting group for the 1,2-diol functionality. This protection strategy is employed in multi-step syntheses of complex molecules where the diol needs to be masked to prevent unwanted side reactions.

Reagent in Organic Synthesis

1,2-Bis(trimethylsiloxy)ethane is used in the preparation of other organosilicon compounds and as a source of a protected ethylene glycol unit. It can react with various electrophiles, and its derivatives have found applications in materials science and polymer chemistry.

Role in Drug Development

While not a therapeutic agent itself, 1,2-Bis(trimethylsiloxy)ethane is utilized in the synthesis of pharmaceutically active compounds. For instance, it has been used in the preparation of nonracemic hexahydrofurapyranol, which is a high-affinity ligand for HIV-1 protease inhibitors. The use of such building blocks is crucial for the efficient and stereoselective synthesis of complex drug molecules.

Visualizations

Synthesis Workflow of 1,2-Bis(trimethylsiloxy)ethane

Caption: Synthesis workflow for 1,2-Bis(trimethylsiloxy)ethane.

Safety and Handling

1,2-Bis(trimethylsiloxy)ethane is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Prolonged exposure may cause mild irritation to the eyes, skin, and respiratory system. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Store in a tightly closed container in a cool, dry place. As it is moisture-sensitive, storage under an inert atmosphere is advisable.

An In-depth Technical Guide to 1,2-Bis(trimethylsiloxy)ethane (CAS: 7381-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(trimethylsiloxy)ethane, also known by its synonyms Ethylene (B1197577) glycol bis(trimethylsilyl) ether and 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane, is a versatile organosilicon compound with the CAS number 7381-30-8.[1][2] Its unique structure, featuring two trimethylsiloxy groups linked by an ethylene bridge, imparts a combination of thermal stability, chemical resistance, and compatibility with organic materials.[3] These properties make it a valuable reagent in various fields, including organic synthesis, materials science, and potentially in biomedical applications.[3]

This guide provides a comprehensive overview of 1,2-bis(trimethylsiloxy)ethane, including its chemical and physical properties, key applications with a focus on its role as a protecting group in organic synthesis, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,2-bis(trimethylsiloxy)ethane is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 7381-30-8 | |

| Molecular Formula | C8H22O2Si2 | |

| Molecular Weight | 206.43 g/mol | |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 165-166 °C (at 760 mmHg) | [2] |

| Density | 0.842 g/mL (at 25 °C) | [2] |

| Refractive Index (n20/D) | 1.403 | [2] |

| Flash Point | 51 °C (closed cup) | |

| Solubility | Soluble in organic solvents. | [2] |

Applications in Research and Development

1,2-Bis(trimethylsiloxy)ethane is primarily utilized in chemical synthesis and materials science. Its applications are rooted in its reactivity and the properties it imparts to other molecules.

Protecting Group for Diols in Organic Synthesis

The most prominent application of 1,2-bis(trimethylsiloxy)ethane is as a protecting group for 1,2-diols and 1,3-diols.[2] The trimethylsilyl (B98337) groups react with the hydroxyl groups of the diol to form a stable cyclic silyl (B83357) ether, thus masking the reactive hydroxyl functionalities during subsequent chemical transformations. This protection is crucial in multi-step syntheses of complex molecules where selective reactions at other functional groups are required. The protection reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf).[4] The resulting protected diol is stable under a variety of reaction conditions and can be readily deprotected when needed.

Acetal (B89532) Formation

Related to its role as a protecting group, 1,2-bis(trimethylsiloxy)ethane is used in the formation of cyclic acetals from aldehydes and ketones. This reaction, often catalyzed by TMSOTf, is a highly efficient method for protecting carbonyl groups.[4][5] The reaction proceeds under mild conditions and is applicable to a wide range of carbonyl compounds, including α,β-unsaturated aldehydes.[4]

Precursor in Materials Science

Due to its thermal stability and siloxane backbone, 1,2-bis(trimethylsiloxy)ethane serves as a precursor in the synthesis of silicone-based polymers.[3] These polymers find applications in sealants, adhesives, and coatings where properties like thermal resistance and hydrophobicity are desired.[3] It is also used for surface modification to enhance water repellency.[3]

Potential Role in Drug Development

While not extensively documented, there are indications of its use in the synthesis of complex molecules relevant to drug discovery. For instance, it has been mentioned as a reagent in the preparation of nonracemic hexahydrofurapyranol, which is a high-affinity ligand for HIV-1 protease inhibitors.[6] However, detailed and widely available protocols for this specific application are scarce.

Experimental Protocols

General Protocol for the Protection of Diols (Acetal Formation)

This protocol describes a general procedure for the protection of a diol by forming a cyclic acetal with a carbonyl compound using 1,2-bis(trimethylsiloxy)ethane and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Materials:

-

Diol (e.g., a 1,2- or 1,3-diol)

-

Carbonyl compound (aldehyde or ketone)

-

1,2-Bis(trimethylsiloxy)ethane

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diol and the carbonyl compound in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 1,2-bis(trimethylsiloxy)ethane (typically 1.1 to 1.5 equivalents relative to the diol).

-

Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add a catalytic amount of TMSOTf (typically 0.01 to 0.1 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few minutes to several hours depending on the substrates.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica (B1680970) gel, to obtain the pure protected diol.

Synthesis of 1,2-Bis(trimethylsiloxy)ethane

A general method for the synthesis of 1,2-bis(trimethylsiloxy)ethane involves the reaction of ethylene glycol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base.

Materials:

-

Ethylene glycol

-

Trimethylsilyl chloride (TMSCl)

-

A base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethylene glycol in the anhydrous solvent.

-

Addition of Base: Add the base (e.g., pyridine) to the solution.

-

Addition of Silylating Agent: Cool the mixture in an ice bath and slowly add trimethylsilyl chloride dropwise with vigorous stirring. A precipitate (the hydrochloride salt of the base) will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Workup: Filter the reaction mixture to remove the precipitate. Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation.

-

Purification: Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure 1,2-bis(trimethylsiloxy)ethane.

Visualizations

The following diagrams illustrate the key chemical processes involving 1,2-bis(trimethylsiloxy)ethane.

References

An In-depth Technical Guide to Ethylene Glycol Bis(trimethylsilyl ether)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene (B1197577) glycol bis(trimethylsilyl ether), also known as 1,2-bis(trimethylsiloxy)ethane, is a versatile organosilicon compound widely utilized in organic synthesis and materials science. Its primary role is as a protecting group for 1,2-diols, offering stability under various reaction conditions and facile removal when desired. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and deprotection protocols, spectroscopic data, and key applications, with a focus on its utility in research and drug development.

Chemical and Physical Properties

Ethylene glycol bis(trimethylsilyl ether) is a colorless liquid with a characteristic faint odor.[1] It is soluble in many common organic solvents but is sensitive to moisture, undergoing hydrolysis to ethylene glycol and trimethylsilanol.[1] The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C8H22O2Si2 | [2] |

| Molecular Weight | 206.43 g/mol | [2] |

| CAS Number | 7381-30-8 | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 165-166 °C | [3] |

| Density | 0.842 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.403 | [3] |

| Flash Point | 51 °C (123.8 °F) - closed cup |

Synthesis

The most common method for the preparation of ethylene glycol bis(trimethylsilyl ether) involves the silylation of ethylene glycol with a trimethylsilylating agent, typically chlorotrimethylsilane (B32843) (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

General Experimental Protocol: Silylation of Ethylene Glycol

Materials:

-

Ethylene glycol

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous pyridine (B92270) or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethylene glycol in an excess of anhydrous pyridine or triethylamine.

-

Cool the solution in an ice bath.

-

Slowly add chlorotrimethylsilane (at least 2 molar equivalents) to the stirred solution via the dropping funnel. An exothermic reaction will occur, and a precipitate of pyridinium (B92312) or triethylammonium (B8662869) hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and dilute with anhydrous diethyl ether or dichloromethane.

-

Filter the mixture to remove the hydrochloride salt.

-

Wash the filtrate sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure ethylene glycol bis(trimethylsilyl ether).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | ~3.65 | s | 4H | -O-CH₂-CH₂-O- |

| ~0.1 | s | 18H | (CH₃)₃-Si- | |

| ¹³C NMR | ~63.5 | - | - | -O-CH₂-CH₂-O- |

| ~ -0.2 | - | - | (CH₃)₃-Si- |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (from trimethylsilyl (B98337) and ethylene groups) |

| 1250 | Strong | Si-CH₃ deformation |

| 1100-1050 | Strong | Si-O-C stretch |

| 840 | Strong | Si-C stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of ethylene glycol bis(trimethylsilyl ether) is characterized by fragmentation patterns typical of trimethylsilyl ethers.

-

Molecular Ion (M⁺): A weak or absent molecular ion peak is expected at m/z = 206.

-

M-15 Peak: A prominent peak at m/z = 191, corresponding to the loss of a methyl group ([M-CH₃]⁺), is typically observed.[4]

-

Base Peak: The base peak is often observed at m/z = 73, which corresponds to the trimethylsilyl cation, [(CH₃)₃Si]⁺.[4]

-

Other Fragments: Other significant fragments may appear at m/z = 147 due to the rearrangement and loss of a methyl group from a larger fragment, and at m/z = 103, corresponding to the [CH₂=O-Si(CH₃)₃]⁺ fragment.

Reactions and Applications

Protecting Group Chemistry

The primary application of ethylene glycol bis(trimethylsilyl ether) is in the protection of 1,2-diols. The trimethylsilyl ether groups are stable to a wide range of reagents, including strong bases, organometallic reagents, and many oxidizing and reducing agents.

Deprotection

The trimethylsilyl ether groups can be readily cleaved under acidic conditions or by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Materials:

-

Ethylene glycol bis(trimethylsilyl ether)

-

Methanol (B129727) or Tetrahydrofuran (THF)

-

Dilute hydrochloric acid (e.g., 1 M HCl) or acetic acid

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the ethylene glycol bis(trimethylsilyl ether) in methanol or THF in a round-bottom flask.

-

Add a catalytic amount of dilute hydrochloric acid or acetic acid to the solution.

-

Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product (ethylene glycol) with diethyl ether.

-

Wash the organic extract with brine and dry it over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the deprotected ethylene glycol.

Other Applications

Beyond its use as a protecting group, ethylene glycol bis(trimethylsilyl ether) finds applications in:

-

Silicone Polymer Production: It serves as a precursor in the synthesis of various silicone polymers.[2]

-

Surface Modification: It can be used to modify surfaces to impart hydrophobicity.[2]

-

Formulations: Due to its properties, it is used as an additive in sealants, adhesives, and coatings.[2]

Safety Information

Ethylene glycol bis(trimethylsilyl ether) is a flammable liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored under an inert atmosphere.[1] Avoid contact with skin and eyes and do not breathe the vapor.

Conclusion

Ethylene glycol bis(trimethylsilyl ether) is a valuable and versatile reagent in organic chemistry. Its ease of formation, stability under a variety of conditions, and straightforward removal make it an excellent choice for the protection of 1,2-diols in complex multi-step syntheses, a common requirement in drug development and natural product synthesis. Understanding its properties and the protocols for its use and removal is essential for any researcher working in these fields.

References

An In-depth Technical Guide to 1,2-Bis(trimethylsiloxy)ethane

This technical guide provides a comprehensive overview of 1,2-Bis(trimethylsiloxy)ethane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize fine chemicals in their work. This document details the chemical's structure, formula, and physical properties, and provides a representative synthesis protocol and characterization data.

Chemical Structure and Formula

1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl ether), is a silyl (B83357) ether derivative of ethylene glycol.[1][2] Its structure consists of an ethane (B1197151) backbone with the two hydroxyl hydrogens replaced by trimethylsilyl (B98337) groups.[1]

Molecular Formula: C8H22O2Si2[1][3][4]

Chemical Structure:

Linear Formula: (CH3)3SiOCH2CH2OSi(CH3)3[4]

SMILES: C--INVALID-LINK--(C)OCCO--INVALID-LINK--(C)C[4]

InChI Key: JGWFUSVYECJQDT-UHFFFAOYSA-N[4]

Physicochemical Properties

1,2-Bis(trimethylsiloxy)ethane is a clear, colorless liquid at room temperature.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,2-Bis(trimethylsiloxy)ethane

| Property | Value | Reference(s) |

| Molecular Weight | 206.43 g/mol | [2][3][4] |

| Boiling Point | 165-166 °C | [5] |

| Density | 0.842 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.403 | [5] |

| Flash Point | 51 °C | |

| CAS Number | 7381-30-8 | [1][3][4] |

Experimental Protocols

Synthesis of 1,2-Bis(trimethylsiloxy)ethane

The following is a representative experimental protocol for the synthesis of 1,2-Bis(trimethylsiloxy)ethane, based on general procedures for the silylation of diols.

Reaction Scheme:

Materials:

-

Ethylene glycol

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (B128534) (Et3N) or Imidazole

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Saturated aqueous sodium chloride solution (brine)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylene glycol and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.2 equivalents) to the stirred solution.

-

Slowly add trimethylsilyl chloride (2.1 equivalents) dropwise from the dropping funnel to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(trimethylsiloxy)ethane.

Characterization

The following sections describe the expected characterization data for 1,2-Bis(trimethylsiloxy)ethane.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show two main signals:

-

A singlet for the 18 protons of the two trimethylsilyl groups (-Si(CH3)3).

-

A singlet for the 4 protons of the ethylene backbone (-OCH2CH2O-).

-

-

13C NMR: The carbon-13 NMR spectrum is expected to show two distinct signals:

-

A signal for the methyl carbons of the trimethylsilyl groups.

-

A signal for the methylene (B1212753) carbons of the ethylene backbone.

-

Table 2: Predicted 1H and 13C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 1H | ~0.1 | Singlet |

| ~3.6 | Singlet | |

| 13C | ~0 | Quartet |

| ~64 | Triplet |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,2-Bis(trimethylsiloxy)ethane is expected to exhibit characteristic absorption bands for C-H, Si-C, and C-O-Si bonds.

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm-1) | Assignment |

| 2960-2850 | C-H stretching (from methyl and methylene groups) |

| 1250 | Si-CH3 symmetric bending |

| 1100-1000 | C-O-Si asymmetric stretching |

| 840 | Si-C stretching |

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,2-Bis(trimethylsiloxy)ethane is expected to show a molecular ion peak (M+) at m/z 206. Common fragmentation patterns for silyl ethers involve the loss of a methyl group ([M-15]+) and cleavage of the Si-O or C-O bonds.

Table 4: Expected Mass Spectrometry Fragments

| m/z | Fragment |

| 206 | [M]+ |

| 191 | [M - CH3]+ |

| 147 | [(CH3)3Si-O-Si(CH3)2]+ |

| 103 | [(CH3)3Si-O-CH2]+ |

| 73 | [(CH3)3Si]+ |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1,2-Bis(trimethylsiloxy)ethane.

Caption: Synthesis and purification workflow for 1,2-Bis(trimethylsiloxy)ethane.

Applications in Research and Development

1,2-Bis(trimethylsiloxy)ethane serves as a valuable reagent in organic synthesis, primarily as a protecting group for diols. Its silyl ether linkages are stable under many reaction conditions but can be readily cleaved when desired. It is also used in the preparation of silicone polymers and as a derivatizing agent in gas chromatography to increase the volatility of polar analytes. In the context of drug development, the protection of hydroxyl groups is a critical step in the multi-step synthesis of complex pharmaceutical compounds.

References

An In-depth Technical Guide to the Synthesis of 1,2-Bis(trimethylsiloxy)ethane from Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-bis(trimethylsiloxy)ethane from ethylene (B1197577) glycol. The document details the chemical reaction, experimental protocols, and the underlying mechanism of this silylation reaction, which is a crucial method for the protection of diols in organic synthesis.

Introduction

1,2-Bis(trimethylsiloxy)ethane, also known as ethylene glycol bis(trimethylsilyl ether), is a valuable organosilicon compound widely used in organic chemistry as a protecting group for the hydroxyl functionalities of ethylene glycol. The introduction of the bulky trimethylsilyl (B98337) (TMS) groups renders the otherwise reactive hydroxyl groups inert to a variety of reaction conditions, allowing for selective transformations on other parts of a molecule. The silyl (B83357) ether can be readily cleaved under mild acidic conditions or by fluoride (B91410) ions to regenerate the diol, making it an ideal protective strategy in multi-step syntheses.[1][2]

The synthesis is typically achieved by reacting ethylene glycol with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.[1] Common bases for this transformation include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent and the product.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of 1,2-bis(trimethylsiloxy)ethane from ethylene glycol is as follows:

The reaction proceeds through a nucleophilic substitution at the silicon atom. The base, typically a tertiary amine like pyridine or triethylamine, deprotonates the hydroxyl groups of ethylene glycol, increasing their nucleophilicity. The resulting alkoxide ion then attacks the electrophilic silicon atom of trimethylsilyl chloride, displacing the chloride ion. This process occurs sequentially for both hydroxyl groups to yield the final disilylated product.

Quantitative Data Summary

The yield of 1,2-bis(trimethylsiloxy)ethane is influenced by several factors, including the choice of silylating agent, base, solvent, reaction temperature, and reaction time. The following table summarizes representative quantitative data for the synthesis.

| Ethylene Glycol (equiv.) | Silylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.0 | Trimethylsilyl chloride (2.2) | Pyridine (2.2) | Dichloromethane | Room Temp. | 4 | >95 | Hypothetical |

| 1.0 | Trimethylsilyl chloride (2.5) | Triethylamine (2.5) | Diethyl ether | 0 to Room Temp. | 2 | 90 | Hypothetical |

| 1.0 | Hexamethyldisilazane (B44280) (1.1) | (NH4)2SO4 (cat.) | Neat | 110 | 3 | 98 | Hypothetical |

Note: The data in this table is representative and may be derived from analogous reactions due to the limited availability of specific tabulated data for this exact reaction in the searched literature. Researchers should optimize conditions for their specific experimental setup.

Experimental Protocols

Below are detailed methodologies for the synthesis of 1,2-bis(trimethylsiloxy)ethane using two common silylating agents.

Protocol 1: Using Trimethylsilyl Chloride and Pyridine

Materials:

-

Ethylene glycol

-

Trimethylsilyl chloride (TMSCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol (1.0 equivalent) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (2.2 equivalents) to the solution with stirring.

-

Slowly add trimethylsilyl chloride (2.2 equivalents) dropwise from the dropping funnel to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,2-bis(trimethylsiloxy)ethane.

Protocol 2: Using Hexamethyldisilazane (HMDS)

Materials:

-

Ethylene glycol

-

Hexamethyldisilazane (HMDS)

-

Ammonium (B1175870) sulfate (catalytic amount)

-

Standard glassware for heating and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethylene glycol (1.0 equivalent) and hexamethyldisilazane (1.1 equivalents).

-

Add a catalytic amount of ammonium sulfate.

-

Heat the reaction mixture to 110 °C and maintain it at this temperature for 3 hours. The reaction will evolve ammonia (B1221849) gas, which should be vented to a fume hood.

-

Monitor the reaction for the cessation of ammonia evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be purified by fractional distillation under reduced pressure.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of 1,2-bis(trimethylsiloxy)ethane.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

References

Physical and chemical properties of 1,2-Bis(trimethylsiloxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectroscopic characterization of 1,2-Bis(trimethylsiloxy)ethane. This versatile organosilicon compound, also known as ethylene (B1197577) glycol bis(trimethylsilyl ether), serves as a key intermediate and protecting group in organic synthesis, with applications extending to materials science and drug development. This document consolidates essential data, presents a detailed experimental protocol for its preparation, and offers an analysis of its spectral characteristics to support its effective use in research and development.

Introduction

1,2-Bis(trimethylsiloxy)ethane, with the chemical formula C8H22O2Si2, is a silyl (B83357) ether derived from ethylene glycol.[1] The introduction of the two trimethylsilyl (B98337) groups significantly alters the properties of the parent diol, rendering it more volatile, less polar, and more thermally stable.[2] These characteristics make it a valuable reagent in organic synthesis, primarily as a protecting group for diols, and as a precursor in the synthesis of various organic and organosilicon compounds.[1][3] Its ability to be selectively introduced and removed under mild conditions makes it an important tool in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.[3]

Physical and Chemical Properties

The physical and chemical properties of 1,2-Bis(trimethylsiloxy)ethane are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C8H22O2Si2 | [3] |

| Molecular Weight | 206.43 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 165-166 °C at 760 mmHg | [4][5][6] |

| Density | 0.842 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.403 | [4][5] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [4] |

| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water. | [1] |

| Stability | Stable under standard atmospheric conditions but may undergo hydrolysis in the presence of moisture. | [1] |

Synthesis and Purification

Reaction Principle

The synthesis of 1,2-Bis(trimethylsiloxy)ethane is typically achieved through the silylation of ethylene glycol. This reaction involves the replacement of the acidic protons of the hydroxyl groups with trimethylsilyl groups. A common and efficient method utilizes trimethylsilyl chloride (TMSCl) as the silylating agent in the presence of a base, such as triethylamine (B128534) (Et3N) or imidazole, to neutralize the hydrochloric acid byproduct.[1][7] The reaction is generally carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the silylating agent and the product.

Experimental Protocol: Synthesis of 1,2-Bis(trimethylsiloxy)ethane

Materials:

-

Ethylene glycol

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et3N)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with ethylene glycol and anhydrous diethyl ether.

-

Addition of Base: Triethylamine is added to the flask. The mixture is stirred and cooled in an ice bath.

-

Addition of Silylating Agent: Trimethylsilyl chloride is added dropwise to the stirred solution via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the triethylammonium (B8662869) chloride precipitate. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1,2-Bis(trimethylsiloxy)ethane.

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for 1,2-Bis(trimethylsiloxy)ethane.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1,2-Bis(trimethylsiloxy)ethane. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 1,2-Bis(trimethylsiloxy)ethane is expected to be relatively simple. A sharp singlet should be observed around 0.1 ppm, corresponding to the 18 equivalent protons of the two trimethylsilyl groups. A singlet for the four equivalent protons of the ethylene bridge (-OCH2CH2O-) is expected to appear further downfield.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit two distinct signals. A peak at a higher field (lower ppm value) is attributed to the carbon atoms of the trimethylsilyl groups. A peak at a lower field (higher ppm value) corresponds to the carbon atoms of the ethylene bridge.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 1,2-Bis(trimethylsiloxy)ethane are expected in the following regions:

-

C-H stretching: Around 2960-2850 cm⁻¹ for the methyl and methylene (B1212753) groups.

-

Si-O-C stretching: Strong absorptions in the region of 1100-1000 cm⁻¹.

-

Si-C stretching: Characteristic peaks around 1250 cm⁻¹ and 840 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,2-Bis(trimethylsiloxy)ethane will likely show fragmentation patterns characteristic of silyl ethers. The molecular ion peak (M+) at m/z 206 may be observed, although it might be weak. Prominent fragment ions are expected from the cleavage of the Si-C and Si-O bonds. A characteristic fragment ion for trimethylsilyl compounds is often observed at m/z 73, corresponding to the [Si(CH3)3]+ cation.

Applications in Research and Drug Development

1,2-Bis(trimethylsiloxy)ethane finds several applications in the scientific and pharmaceutical fields:

-

Protecting Group Chemistry: It is widely used to protect the 1,2-diol functionality in complex molecules during multi-step organic syntheses. The silyl ether is stable to many reaction conditions and can be easily removed when needed.[1]

-

Precursor for Silicone Polymers: This compound serves as a monomer or cross-linking agent in the synthesis of specialized silicone polymers with tailored properties such as thermal stability and flexibility.[3]

-

Surface Modification: It can be used to modify surfaces to impart hydrophobicity, which is valuable in materials science and for the preparation of analytical devices.[3]

-

Derivatization Agent for GC-MS Analysis: The conversion of non-volatile diols to their more volatile bis(trimethylsilyl) ether derivatives allows for their analysis by gas chromatography-mass spectrometry.[1]

Safety and Handling

1,2-Bis(trimethylsiloxy)ethane is a flammable liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[1] Use in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

1,2-Bis(trimethylsiloxy)ethane is a valuable and versatile compound in modern chemical research and development. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an indispensable tool for organic chemists and material scientists. This technical guide provides the essential information required for its effective and safe utilization in the laboratory.

References

- 1. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2-Bis(trimethylsiloxy)ethane 98 7381-30-8 [sigmaaldrich.com]

- 5. 1,2-Bis(trimethylsilyloxy)ethane | 7381-30-8 [chemicalbook.com]

- 6. far-chemical.com [far-chemical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility of 1,2-Bis(trimethylsiloxy)ethane in Organic Solvents: A Technical Guide

For Immediate Release

Core Concepts: Understanding Solubility

1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, possesses a unique molecular structure that influences its interaction with various solvents. The central ethylene glycol diether core provides some degree of polarity, while the two terminal trimethylsilyl (B98337) groups are bulky and nonpolar (lipophilic). This amphipathic nature suggests a broad compatibility with a variety of organic solvents. General chemical principles indicate that it will exhibit favorable solubility in nonpolar and moderately polar aprotic solvents. Its structure suggests "enhanced compatibility with organic materials"[1].

Qualitative Solubility Profile

Based on the principle of "like dissolves like," 1,2-Bis(trimethylsiloxy)ethane is anticipated to be miscible or highly soluble in a range of common organic solvents. A summary of its expected qualitative solubility is presented in Table 1.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Miscible | The ether linkages in 1,2-Bis(trimethylsiloxy)ethane are compatible with other ether solvents. |

| Hydrocarbons | Hexane, Toluene | Soluble/Miscible | The nonpolar trimethylsilyl groups promote solubility in hydrocarbon solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble/Miscible | These solvents have a polarity that is generally compatible with the overall character of the silyl (B83357) ether. |

| Ketones | Acetone | Likely Soluble | Acetone's polarity should be suitable for dissolving 1,2-Bis(trimethylsiloxy)ethane. |

| Esters | Ethyl acetate (B1210297) | Likely Soluble | Similar to ketones, the polarity of ethyl acetate is expected to be compatible. |

| Amides | N,N-Dimethylformamide (DMF) | Likely Soluble | DMF is a polar aprotic solvent with strong solvating capabilities for a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol | Potentially Lower Solubility | The polar, protic nature of alcohols may lead to less favorable interactions compared to aprotic solvents, though some solubility is expected. |

| Nitriles | Acetonitrile | Likely Soluble | Acetonitrile is a polar aprotic solvent that should be capable of dissolving the compound. |

Experimental Protocol for Determining Solubility and Miscibility

For precise quantitative data or to confirm miscibility, a straightforward experimental protocol can be followed. This protocol is a general guideline and can be adapted based on laboratory equipment and safety protocols.

Objective: To determine the qualitative miscibility and estimate the quantitative solubility of 1,2-Bis(trimethylsiloxy)ethane in a selected organic solvent.

Materials:

-

1,2-Bis(trimethylsiloxy)ethane

-

Selected organic solvents (e.g., THF, hexane, dichloromethane, ethanol)

-

Glass vials or test tubes with caps

-

Graduated pipettes or syringes

-

Vortex mixer or magnetic stirrer

-

Analytical balance (for quantitative measurement)

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure for Qualitative Miscibility Determination:

-

To a clean, dry glass vial, add 1 mL of the selected organic solvent.

-

Add 1 mL of 1,2-Bis(trimethylsiloxy)ethane to the same vial.

-

Cap the vial and shake vigorously or vortex for 30 seconds.

-

Allow the mixture to stand and observe for any phase separation, cloudiness, or precipitation.

-

If the mixture remains a single, clear, and homogenous phase, the two liquids are considered miscible. If two distinct layers form, they are immiscible. Cloudiness may indicate partial miscibility.

Procedure for Quantitative Solubility Estimation (Saturated Solution Method):

-

Accurately weigh a known volume (e.g., 5 mL) of the selected organic solvent into a vial equipped with a magnetic stir bar.

-

Gradually add small, accurately weighed increments of 1,2-Bis(trimethylsiloxy)ethane to the solvent while stirring.

-

After each addition, allow the mixture to stir for a sufficient time (e.g., 15-30 minutes) to ensure complete dissolution.

-

Continue adding the solute until a slight excess of undissolved material persists, indicating that a saturated solution has been formed.

-

(Optional) For greater accuracy, the saturated solution can be equilibrated in a constant temperature bath for an extended period (e.g., 24 hours).

-

Carefully separate the saturated solution from the undissolved solute (e.g., by decantation or filtration).

-

Accurately weigh a known volume of the clear, saturated solution.

-

Evaporate the solvent from the weighed saturated solution under reduced pressure or in a fume hood.

-

Weigh the remaining residue (1,2-Bis(trimethylsiloxy)ethane).

-

Calculate the solubility in g/100 mL or other desired units.

Logical Workflow for Solvent Selection and Solubility Testing

The process of selecting an appropriate solvent and verifying the solubility of 1,2-Bis(trimethylsiloxy)ethane can be visualized as a logical workflow. This workflow aids in making informed decisions for experimental design and formulation development.

Caption: Workflow for solvent selection and solubility testing.

Conclusion

1,2-Bis(trimethylsiloxy)ethane is a versatile compound with favorable solubility characteristics in a wide array of common organic solvents, particularly those that are nonpolar or moderately polar and aprotic. While specific quantitative data is sparse in the public domain, the provided experimental protocol offers a reliable method for researchers to determine these values for their specific applications. The logical workflow presented can guide scientists in making efficient and informed decisions regarding solvent selection for syntheses, formulations, and other research and development activities involving this compound.

References

In-Depth Technical Guide to the NMR Spectroscopy of 1,2-Bis(trimethylsiloxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,2-Bis(trimethylsiloxy)ethane, a common silyl (B83357) ether used in organic synthesis. The following sections detail its ¹H and ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a visual representation of its molecular structure and NMR signal assignments.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of 1,2-Bis(trimethylsiloxy)ethane are characterized by their simplicity, which is a direct reflection of the molecule's symmetry. The data presented below was obtained from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy Data

The proton NMR spectrum of 1,2-Bis(trimethylsiloxy)ethane exhibits two distinct singlets, corresponding to the two types of chemically equivalent protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.63 | Singlet | 4H | -O-CH₂-CH₂-O- |

| 0.10 | Singlet | 18H | (CH₃)₃-Si- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum is similarly straightforward, showing two signals that correspond to the two unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| 63.68 | -O-C H₂-C H₂-O- |

| -0.38 | (C H₃)₃-Si- |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1,2-Bis(trimethylsiloxy)ethane.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 1,2-Bis(trimethylsiloxy)ethane directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) are well-established.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm for ¹H NMR. For ¹³C NMR, the solvent peak of CDCl₃ is typically used as a secondary reference.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

Tune and shim the spectrometer to the sample to ensure optimal magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

-

Number of Scans: Due to the high concentration and simple spectrum, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-12 ppm is adequate to cover the expected chemical shifts.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment is used to obtain a spectrum with singlets for each carbon environment.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is appropriate.

-

Number of Scans: A higher number of scans (e.g., 128 to 1024) is generally required for ¹³C NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of about 200-250 ppm will encompass the full range of possible ¹³C chemical shifts.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra using the TMS signal (¹H) or the solvent signal (¹³C).

Visualization of Molecular Structure and NMR Signals

The following diagram illustrates the molecular structure of 1,2-Bis(trimethylsiloxy)ethane and the correlation of the NMR signals to the respective nuclei.

Caption: Molecular structure and NMR signal correlations for 1,2-Bis(trimethylsiloxy)ethane.

Hydrolysis of 1,2-Bis(trimethylsiloxy)ethane in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrolysis of 1,2-bis(trimethylsiloxy)ethane in aqueous solutions. This document covers the fundamental reaction mechanism, factors influencing the rate of hydrolysis, detailed experimental protocols for monitoring the reaction, and relevant data presented for easy comparison. This guide is intended for researchers, scientists, and professionals in drug development who utilize silyl (B83357) ethers and need to understand their stability and behavior in aqueous environments.

Introduction

1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, is a versatile molecule used in various chemical syntheses.[1][2] Its utility often stems from its role as a protecting group for the diol functionality of ethylene glycol, which can be readily removed under hydrolytic conditions.[3] The silicon-oxygen bond is susceptible to cleavage by water, regenerating the alcohol and forming a silanol, which typically condenses to a siloxane.[4] Understanding the kinetics and mechanism of this hydrolysis is crucial for applications where the compound may be exposed to aqueous media, such as in biological assays or as a prodrug moiety in pharmaceutical development. Trimethylsilyl (B98337) (TMS) ethers are known for their lability towards hydrolysis, making them useful for temporary protection.[5]

Reaction Mechanism and Kinetics

The hydrolysis of 1,2-bis(trimethylsiloxy)ethane proceeds in a stepwise manner, yielding ethylene glycol and trimethylsilanol (B90980). The trimethylsilanol intermediate is unstable and readily condenses to form the more stable hexamethyldisiloxane. The overall reaction is depicted below:

Overall Reaction:

(CH₃)₃Si-O-CH₂-CH₂-O-Si(CH₃)₃ + 2 H₂O → HO-CH₂-CH₂-OH + 2 (CH₃)₃Si-OH

2 (CH₃)₃Si-OH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

The reaction is susceptible to both acid and base catalysis. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the composition of the aqueous solution. Generally, the hydrolysis of trimethylsilyl ethers is faster under acidic or basic conditions compared to neutral pH.

Factors Influencing Hydrolysis Rate:

-

pH: The hydrolysis is significantly accelerated in both acidic and basic media.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solvent Composition: The presence of co-solvents can influence the rate of hydrolysis by affecting the solubility of the reactants and the activity of water.

Quantitative Data

Due to the limited availability of specific quantitative data for the hydrolysis of 1,2-bis(trimethylsiloxy)ethane in the public domain, the following tables are presented as illustrative examples based on typical behavior of trimethylsilyl ethers. Researchers should determine these values empirically for their specific experimental conditions.

Table 1: Hypothetical Half-life of 1,2-Bis(trimethylsiloxy)ethane at Various pH values (25 °C)

| pH | Half-life (t₁/₂) |

| 3.0 | < 1 minute |

| 5.0 | ~ 10 minutes |

| 7.0 | ~ 1-2 hours |

| 9.0 | < 5 minutes |

Note: This data is hypothetical and intended for illustrative purposes only. Actual values will depend on the specific reaction conditions.

Table 2: Products of 1,2-Bis(trimethylsiloxy)ethane Hydrolysis

| Reactant | Product 1 | Product 2 | Byproduct |

| 1,2-Bis(trimethylsiloxy)ethane | Ethylene Glycol | Trimethylsilanol | Hexamethyldisiloxane (from condensation of Trimethylsilanol) |

Experimental Protocols

This section provides detailed methodologies for studying the hydrolysis of 1,2-bis(trimethylsiloxy)ethane.

Monitoring Hydrolysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring the disappearance of the starting material and the appearance of the hydrolysis products.[8] Since ethylene glycol is non-volatile, derivatization is often required.[9]

Objective: To quantify the rate of hydrolysis of 1,2-bis(trimethylsiloxy)ethane by monitoring the concentration of the starting material and the silylated derivative of ethylene glycol over time.

Materials:

-

1,2-Bis(trimethylsiloxy)ethane

-

Aqueous buffer solutions of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)

-

Internal standard (e.g., a stable hydrocarbon like dodecane)

-

Quenching solution (e.g., a dry aprotic solvent like acetonitrile (B52724) or THF)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of 1,2-bis(trimethylsiloxy)ethane in a dry, water-miscible solvent (e.g., dioxane or THF) to ensure accurate dosing into the aqueous medium.

-

In a thermostatted reaction vessel, add the aqueous buffer solution of the desired pH.

-

Add a known concentration of the internal standard to the buffer.

-

Initiate the reaction by adding a small aliquot of the 1,2-bis(trimethylsiloxy)ethane stock solution to the vigorously stirred buffer solution. Start a timer immediately.

-

-

Time-point Sampling and Quenching:

-

At predetermined time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing an excess of the cold, dry quenching solution. This will stop the hydrolysis and precipitate salts.

-

-

Sample Preparation for GC-MS Analysis:

-

Centrifuge the quenched sample to pellet any precipitated salts.

-

Transfer an aliquot of the supernatant to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

To the dry residue, add the silylating agent (e.g., BSTFA with TMCS).

-

Heat the vial at a specified temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization of ethylene glycol and any remaining trimethylsilanol.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Develop a suitable temperature program to separate 1,2-bis(trimethylsiloxy)ethane, the internal standard, and the silylated derivative of ethylene glycol.

-

Monitor the abundance of characteristic ions for each compound to determine their relative concentrations.

-

-

Data Analysis:

-

Calculate the concentration of 1,2-bis(trimethylsiloxy)ethane at each time point relative to the internal standard.

-

Plot the concentration of 1,2-bis(trimethylsiloxy)ethane versus time to determine the reaction kinetics.

-

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the hydrolysis in real-time without the need for derivatization.[6][7]

Objective: To determine the rate of hydrolysis by monitoring the changes in the ¹H NMR signals of the methylene (B1212753) protons of 1,2-bis(trimethylsiloxy)ethane and ethylene glycol.

Materials:

-

1,2-Bis(trimethylsiloxy)ethane

-

Deuterated aqueous buffer (e.g., D₂O with phosphate (B84403) buffer)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a solution of 1,2-bis(trimethylsiloxy)ethane in the deuterated aqueous buffer directly in an NMR tube.

-

Alternatively, for slower reactions, prepare a larger batch and take aliquots at different time points for NMR analysis.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum at time zero. The methylene protons of 1,2-bis(trimethylsiloxy)ethane will have a characteristic chemical shift.

-

Acquire subsequent spectra at regular intervals.

-

Monitor the decrease in the integral of the methylene proton signal of the starting material and the corresponding increase in the integral of the methylene proton signal of ethylene glycol.

-

-

Data Analysis:

-

Calculate the relative concentrations of the reactant and product at each time point from the integration values.

-

Plot the concentration of 1,2-bis(trimethylsiloxy)ethane versus time to determine the reaction kinetics.

-

Visualizations

The following diagrams illustrate the hydrolysis pathway and a general experimental workflow for studying the reaction.

Caption: Hydrolysis pathway of 1,2-Bis(trimethylsiloxy)ethane.

Caption: General experimental workflow for hydrolysis studies.

References

- 1. far-chemical.com [far-chemical.com]

- 2. 1,2-Bis(trimethylsilyloxy)ethane | 7381-30-8 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Use of chloromethylsilyl ether derivatives for the determination of hydroxylated steroids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

In-Depth Technical Guide to the Thermal Stability of 1,2-Bis(trimethylsiloxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2-Bis(trimethylsiloxy)ethane

1,2-Bis(trimethylsiloxy)ethane, also known as ethylene (B1197577) glycol bis(trimethylsilyl) ether, is an organosilicon compound featuring a flexible ethane (B1197151) backbone capped with two trimethylsiloxy groups. This structure imparts properties of both hydrocarbons and silicones, making it a versatile molecule in various applications. It is recognized for its chemical resistance and is anticipated to have good thermal stability, a critical parameter for its use in demanding environments such as in the synthesis of silicone polymers and as a component in coatings and sealants.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 1,2-Bis(trimethylsiloxy)ethane is provided in the table below. This data is essential for handling, storage, and for designing thermal analysis experiments.

| Property | Value |

| Molecular Formula | C8H22O2Si2 |

| Molecular Weight | 206.43 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 165-171 °C |

| Density | 0.842 g/mL at 25 °C |

| Flash Point | approximately 51 °C |

Thermal Stability Profile

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) specifying the decomposition temperature of 1,2-Bis(trimethylsiloxy)ethane is not publicly available. However, the thermal stability can be inferred from the nature of its chemical bonds and the known behavior of similar siloxane compounds.

The Si-O-C linkage in silyl (B83357) ethers is known to be thermally robust. The high bond energy of the Si-O bond (approximately 452 kJ/mol) contributes significantly to the overall stability of such molecules. While the C-O and C-C bonds have lower bond energies (approximately 358 kJ/mol and 348 kJ/mol, respectively), the overall molecule is expected to exhibit good thermal stability. For comparison, a study on the thermal decomposition of the more complex 1,1,2,2-tetraphenyl-1,2-bis(trimethylsiloxy)ethane showed the generation of free radicals at 403 K (130 °C), indicating the onset of bond cleavage.[2] It is plausible that the less sterically hindered and electronically different 1,2-bis(trimethylsiloxy)ethane would exhibit a different, likely higher, decomposition temperature.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of 1,2-Bis(trimethylsiloxy)ethane, standardized thermal analysis techniques should be employed. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on ASTM and ISO standards.[3][4][5][6]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 1,2-Bis(trimethylsiloxy)ethane begins to decompose by measuring its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating rates.

Procedure (based on ASTM E2550): [4]

-

Sample Preparation: A small, representative sample of 1,2-Bis(trimethylsiloxy)ethane (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., aluminum or ceramic).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. The temperature of the maximum rate of mass loss is determined from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To detect exothermic or endothermic events associated with the decomposition of 1,2-Bis(trimethylsiloxy)ethane.

Apparatus: A calibrated differential scanning calorimeter.

Procedure (based on ASTM E537): [3]

-

Sample Preparation: A small liquid sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a temperature range that brackets the expected decomposition.

-

Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed for sharp exothermic peaks, which can indicate thermal decomposition. The onset temperature of such a peak is a key indicator of thermal instability.

Workflow for Thermal Stability Evaluation

The logical flow of an experimental investigation into the thermal stability of a liquid chemical like 1,2-Bis(trimethylsiloxy)ethane is depicted in the following diagram.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Bis(trimethylsiloxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-bis(trimethylsiloxy)ethane (CAS No. 7381-30-8), a versatile organosilicon compound utilized in organic synthesis and various industrial applications.[1][2] Due to its chemical properties, stringent adherence to safety protocols is imperative to minimize risks to personnel and the environment.

Chemical and Physical Properties

1,2-Bis(trimethylsiloxy)ethane is a colorless to faint yellow liquid with a characteristic faint odor.[1] It is a flammable liquid and vapor.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H22O2Si2 | [4] |

| Molecular Weight | 206.43 g/mol | [4][5] |

| Appearance | Colorless, clear liquid | [4] |

| Boiling Point | 165 - 166 °C | [4][5] |

| Density | 0.842 g/cm³ at 25 °C | [4][5] |

| Flash Point | 46 °C / 114.8 °F (closed cup) | [3] |

| Refractive Index | n20/D 1.403 | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform. | [1] |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | [3][4] |

Hazard Identification and Classification

1,2-Bis(trimethylsiloxy)ethane is classified as a flammable liquid.[3][6] While acute toxicity data is largely unavailable, prolonged exposure may cause mild irritation to the eyes, skin, and respiratory system.[1] Inhalation of vapors can lead to symptoms such as dizziness, headache, and nausea.[1] Direct contact with the liquid may result in dermatitis or eye irritation.[1]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[6]

Precautionary Statements (selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3][4]

-

P233: Keep container tightly closed.[4]

-

P240: Ground/bond container and receiving equipment.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-